Aminostilbene

Photophysics Fluorescence Spectroscopy Donor-Acceptor Systems

trans-4-Aminostilbene (CAS 834-24-2) is the essential para-isomer for singlet-state photoisomerization, delivering a high-quantum-yield trans→cis pathway fundamentally distinct from ortho/meta isomers. It serves as the validated parent scaffold for DNA adduct formation studies, carcinogenesis models, and fluorescence-enhanced N-phenyl derivatives. To ensure reproducible results across photoswitch development, metabolic activation profiling, and structure-activity analyses, specify trans-isomer identity and verify ≥97% HPLC purity. This stereochemistry-dependent system avoids the experimental pitfalls of generic isomer mixtures.

Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
Cat. No. B8328778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminostilbene
Molecular FormulaC14H13N
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=CC=CC=C2N
InChIInChI=1S/C14H13N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,15H2
InChIKeyBIEFDNUEROKZRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminostilbene (CAS 834-24-2) Technical Profile for Research and Industrial Procurement


4-Aminostilbene (trans-4-aminostilbene, CAS 834-24-2) is a para-amino substituted stilbene derivative with the molecular formula C14H13N and molecular weight 195.26 g/mol, typically supplied as a white to yellow-green powder or crystal with purity specifications ranging from 95% to ≥97% (HPLC) [1]. The compound features a central ethene double bond conjugating two aromatic rings, with the electron-donating amino group positioned at the para position of one phenyl ring, a structural configuration that defines its absorption spectrum characterized by a single strong long-wavelength band and distinctive photochemical behavior relative to its ortho- and meta-substituted isomers [2]. Commercially available as a mixture of isomers or specifically as the trans-isomer, 4-aminostilbene exhibits a melting point of 150–153°C, calculated boiling point of 362.2±22.0°C at 760 mmHg, and density of 1.1±0.1 g/cm³ [1]. The compound serves as a versatile building block in organic synthesis and as a model system for investigating structure-property relationships in donor-acceptor stilbenoid systems.

Why Generic Aminostilbene Substitution Fails: Positional Isomerism and Stereochemistry Drive Functional Outcomes


Interchanging aminostilbene positional isomers (ortho-, meta-, para-) or stereoisomers (trans- vs. cis-) without rigorous validation introduces substantial functional risk, as the position of the amino substituent on the stilbene scaffold dictates fundamentally different photophysical, photochemical, and biological behavior [1]. The para-isomer (4-aminostilbene) displays a single strong absorption band, a short singlet lifetime, and a high photoisomerization quantum yield proceeding via a singlet-state mechanism, whereas the ortho- and meta-isomers exhibit multiple absorption bands, significantly longer singlet lifetimes, and photoisomerization that proceeds via a triplet-state pathway with a singlet-state torsional barrier exceeding 7 kcal/mol [1]. In biological systems, the para-substituted derivatives demonstrate growth-inhibitory activity against Walker rat carcinoma 256, while the meta-isomer is completely inactive and the ortho-isomer shows markedly reduced potency [2]. Furthermore, trans- and cis-stereoisomers exhibit pronounced differences in metabolite binding efficiency and tissue disposition [3]. These non-interchangeable properties underscore that generic substitution without explicit verification of isomeric identity and purity specifications can compromise experimental reproducibility and downstream application outcomes.

Quantitative Differentiation Evidence for 4-Aminostilbene Versus Closest Analogs


Meta- vs. Para-Aminostilbene Photophysical Divergence: Fluorescence Quantum Yield and Lifetime Quantification

4-Aminostilbenes (para-substituted) and 3-aminostilbenes (meta-substituted) exhibit fundamentally different photophysical behavior arising from symmetry-governed electronic structure. The 3-aminostilbenes possess substantially higher fluorescence quantum yields and longer fluorescence lifetimes compared to the 4-aminostilbenes, a phenomenon termed the 'meta-amino effect' [1]. This difference originates from configuration interaction in the meta-isomers resulting from loss of molecular symmetry, which alters the relative energies of the fluorescent singlet state and the twisted intramolecular charge-transfer state [2]. Consequently, selection of 4-aminostilbene versus its 3-amino isomer critically determines whether high photoisomerization efficiency (para) or enhanced fluorescence output (meta) is achieved.

Photophysics Fluorescence Spectroscopy Donor-Acceptor Systems Charge-Transfer States

Positional Isomer-Dependent Biological Activity: Para vs. Ortho vs. Meta in Tumor Growth Inhibition

The position of the amino substituent on the stilbene scaffold is the paramount determinant of growth-inhibitory activity against Walker rat carcinoma 256. The para-isomer (4-aminostilbene) and its 4-dimethylamino derivative produce marked inhibition of tumor growth, whereas the ortho-isomer (o-dimethylaminostilbene) is very much less active, and the meta-isomer (m-compound) is completely inactive [1]. This positional specificity is reinforced by the requirement for trans-configuration and an unbroken conjugation pathway enabling dipolar quinonoid character [1]. At dosages of 200–250 mg/kg in rats, 4-aminostilbene and 4-dimethylaminostilbene both produce gastrointestinal submucous hemorrhage (most evident in the pyloric stomach), hematuria, and hemolymph changes, with the former additionally inducing methemoglobinemia [1].

Cancer Biology Structure-Activity Relationship Antitumor Screening Carcinogenesis

Metabolic Activation and DNA Binding: Trans- vs. Cis-Stereoisomer Differentiation

Stereochemistry at the central ethene bond profoundly influences metabolic activation and macromolecular binding. Carcinogenic trans-4-dimethylaminostilbene and trans-4-acetylaminostilbene bound more strongly to rat liver DNA than the biologically less active cis-4-acetylaminostilbene and 4-dimethylaminobibenzyl by more than ten times [1]. The trans-configuration enables a planar molecular geometry conducive to metabolic activation and subsequent covalent interaction with nucleic acids, whereas the cis-isomer adopts a non-planar conformation that reduces activation efficiency. Furthermore, total binding of trans-4-dimethylaminostilbene metabolites to nucleic acids is highest in the liver, with approximately one-fifth of that amount in the kidney, and less than one-fifth in the lung and glandular stomach [1].

Metabolism DNA Adduct Formation Xenobiotic Activation Carcinogenesis

Photochemical Isomerization Mechanism Divergence: Singlet vs. Triplet Pathway Partitioning

The three positional isomers of trans-aminostilbene follow fundamentally different isomerization mechanisms. The para-isomer (4-aminostilbene) undergoes trans → cis photoisomerization predominantly via a singlet-state process, with a short singlet lifetime and high photoisomerization quantum yield similar to unsubstituted trans-stilbene [1]. In contrast, both the ortho- and meta-isomers isomerize via a triplet-state process, characterized by long singlet lifetimes and low photoisomerization quantum yields [1]. The lower bound for the singlet-state torsional barrier for ortho- and meta-isomers is 7 kcal/mol, which is substantially higher than that for the para-isomer, accounting for the mechanistic divergence [1]. Additionally, the fluorescence rate constant of the para-isomer is larger than that of the ortho- or meta-isomer [1].

Photochemistry Photoisomerization Excited-State Dynamics Triplet State

N-Phenyl Substitution Effects on 4-Aminostilbene: Fluorescence Quantum Yield Enhancement

N-phenyl substitution on 4-aminostilbene induces a pronounced 'amino conjugation effect' that substantially alters photophysical behavior relative to the parent compound. The introduction of N-phenyl substituents to 4-aminostilbenes leads to a more planar ground-state geometry about the nitrogen atom, a red shift of the absorption and fluorescence spectra, and a less distorted structure with larger charge-transfer character for the fluorescent excited state [1]. Consequently, N-phenyl derivatives (1c-e) exhibit low photoisomerization quantum yields and high fluorescence quantum yields at room temperature, in direct contrast to the behavior of unsubstituted 4-aminostilbene (1a) and its N,N-dimethyl derivative (1b), which are dominated by photoisomerization [1]. This substitution-dependent tunability establishes 4-aminostilbene as a modular scaffold whose photophysical properties can be systematically engineered.

Fluorescence Enhancement Molecular Engineering Charge-Transfer Stilbenoid Photochemistry

Trans- vs. Bibenzyl Derivative Toxicity and Methemoglobin Formation Disconnect

A critical disconnect exists between acute/chronic toxicity and methemoglobin-forming capacity when comparing trans-4-aminostilbene derivatives to their bibenzyl (reduced ethene bridge) counterparts. trans-4-Aminostilbene derivatives exhibit higher acute and chronic toxicity than 4-aminobibenzyl derivatives [1]. Yet, paradoxically, trans-4-aminostilbene produces less methemoglobin in female Wistar rats than 4-aminobibenzyl [1]. This apparent contradiction is resolved by the finding that intermediates formed during methemoglobin generation from trans-stilbene derivatives are more reactive and covalently bind to hemoglobin 2–3 times more extensively than those from bibenzyl derivatives [1]. Consequently, the availability of these intermediates for cyclic methemoglobin formation is reduced, explaining the lower observed methemoglobin levels despite higher overall toxicity [1].

Toxicology Methemoglobinemia Metabolic Activation Hemoglobin Binding

Defined Application Scenarios for 4-Aminostilbene Based on Comparative Evidence


Singlet-State Photoisomerization Studies and Molecular Photoswitch Development

4-Aminostilbene is the preferred scaffold for investigations requiring a singlet-mediated, high-yield trans → cis photoisomerization pathway. As established by direct head-to-head comparison, the para-isomer undergoes isomerization predominantly via the singlet state with a short singlet lifetime and high photoisomerization quantum yield, in contrast to the ortho- and meta-isomers which follow a triplet-state pathway with singlet-state torsional barriers ≥7 kcal/mol [1]. Researchers developing molecular photoswitches, photocages, or light-responsive materials where efficient, singlet-driven geometric change is required should specifically procure trans-4-aminostilbene rather than its positional isomers.

In Vivo Carcinogenesis and Metabolic Activation Studies

For toxicological and carcinogenesis research requiring quantifiable DNA adduct formation and metabolic activation studies, trans-4-aminostilbene and its derivatives provide a validated system with established comparative benchmarks. Carcinogenic trans-4-dimethylaminostilbene and trans-4-acetylaminostilbene bind to rat liver DNA more than 10× more strongly than biologically less active cis-isomers and bibenzyl derivatives [1]. This stereochemistry-dependent difference in macromolecular binding makes trans-4-aminostilbene the necessary starting material for studies investigating the relationship between molecular geometry, metabolic activation, and nucleic acid interaction. The trans-isomer must be explicitly specified; cis-4-aminostilbene will yield fundamentally different—and quantitatively lower—DNA binding outcomes [1].

Synthetic Scaffold for Fluorescence-Enhanced Derivative Engineering

4-Aminostilbene serves as a modular parent scaffold for synthesizing fluorescence-enhanced derivatives via N-phenyl substitution. Evidence demonstrates that introducing N-phenyl substituents to 4-aminostilbenes inverts the photophysical profile from high photoisomerization/low fluorescence (parent compound) to low photoisomerization/high fluorescence (N-phenyl derivatives) through the 'amino conjugation effect' [1]. Researchers aiming to engineer stilbenoid systems with enhanced fluorescence output for sensing, imaging, or optoelectronic applications should procure 4-aminostilbene as the synthetic precursor, with the understanding that the unsubstituted parent compound itself is photoisomerization-dominant [1].

Toxicological Studies Differentiating Hemoglobin Binding from Methemoglobin Formation

trans-4-Aminostilbene provides a unique model system for investigating the disconnect between methemoglobin formation and reactive intermediate sequestration by hemoglobin. Comparative studies demonstrate that trans-4-aminostilbene derivatives produce less methemoglobin than bibenzyl derivatives despite higher acute and chronic toxicity, because the more reactive stilbene-derived intermediates covalently bind to hemoglobin 2–3× more extensively, reducing their availability for cyclic methemoglobin generation [1]. This property makes trans-4-aminostilbene an essential reagent for studies examining the relationship between reactive metabolite reactivity, hemoglobin adduct formation, and observable toxicological endpoints. Substitution with bibenzyl derivatives would fundamentally alter this relationship [1].

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